molecular formula C8H3ClF3NO B172225 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole CAS No. 114997-91-0

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B172225
CAS No.: 114997-91-0
M. Wt: 221.56 g/mol
InChI Key: USIZXRJQPABFJF-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is a heterocyclic aromatic compound with the molecular formula C8H3ClF3NO. It is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chlorobenzotrifluoride with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzoxazole

Uniqueness

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZXRJQPABFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556861
Record name 2-Chloro-5-(trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114997-91-0
Record name 2-Chloro-5-(trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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